2-(Hydroxymethyl)-4-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCONKOTZXAFSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333079 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41951-76-2 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-4-methoxyphenol

Executive Summary: This document provides a comprehensive technical overview of 2-(Hydroxymethyl)-4-methoxyphenol (CAS No. 41951-76-2), a substituted phenol of interest in chemical research. We will delineate its chemical and physical properties, spectroscopic profile, reactivity, and a plausible synthetic pathway. Crucially, this guide will distinguish the title compound from its more extensively studied isomer, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl Alcohol), to ensure clarity for researchers and drug development professionals. The content herein is synthesized from established chemical principles and available data to serve as an authoritative resource for laboratory applications.

Nomenclature and Molecular Structure

Chemical Identity

Proper identification is critical to avoid ambiguity with its common isomer.

-

Synonyms: 2-Hydroxy-5-methoxybenzyl alcohol, 5-Methoxysaligen, 2-Hydroxymethyl-4-methoxy-phenol[2]

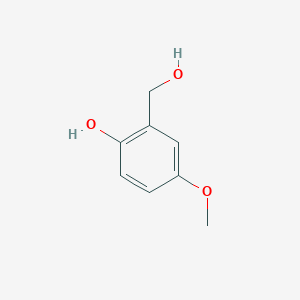

Molecular Structure

The molecule consists of a benzene ring substituted with three functional groups: a phenolic hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a hydroxymethyl (-CH₂OH) group.

Caption: 2D structure of this compound.

Isomeric Considerations

It is imperative to distinguish this compound from its isomer, 4-(Hydroxymethyl)-2-methoxyphenol (Vanillyl Alcohol, CAS: 498-00-0) . In Vanillyl Alcohol, the hydroxymethyl group is para to the hydroxyl group, whereas in the title compound, it is ortho. This positional difference significantly impacts steric hindrance, hydrogen bonding, reactivity, and biological activity. Most of the available literature on "hydroxy-methoxy-benzyl alcohol" pertains to Vanillyl Alcohol; therefore, researchers must verify the CAS number to ensure they are working with the correct isomer.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes computed properties and experimental data for structurally similar compounds to provide a reasonable estimation.

| Property | Value / Description | Source(s) |

| Molecular Weight | 154.16 g/mol | [1][2] |

| Appearance | Likely a white to off-white solid, based on related phenols. | [3][4] |

| Melting Point | Not experimentally determined. The related 2-Hydroxybenzyl alcohol melts at 83-85 °C. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in alcohols (e.g., ethanol), ether, and moderately soluble in water due to the presence of two hydroxyl groups. | [5] |

| pKa | The phenolic proton's acidity will be influenced by the other substituents. Estimated to be around 10, similar to other methoxyphenols. | [6] |

| XLogP3 | 1 (Computed) | [2] |

| Hydrogen Bond Donors | 2 (Computed) | [2] |

| Hydrogen Bond Acceptors | 3 (Computed) | [2] |

Spectroscopic Profile (Analytical Characterization)

Spectroscopic analysis is essential for structure confirmation. While experimental spectra are not widely published, a predictive analysis based on the known effects of its functional groups provides a strong validation framework.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation pathways would include:

-

Loss of H₂O (-18): From the benzylic alcohol, leading to a fragment at m/z = 136.

-

Loss of CH₂O (-30): A retro-Diels-Alder-type fragmentation or loss of formaldehyde from the hydroxymethyl group, yielding a fragment at m/z = 124.

-

Loss of CH₃ (-15): From the methoxy group, resulting in a fragment at m/z = 139.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the phenolic and alcoholic hydroxyl groups. Intramolecular hydrogen bonding between the ortho-hydroxyl and hydroxymethyl groups may sharpen this peak compared to its isomer.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the -CH₂- and -CH₃ groups.

-

C=C Stretching (Aromatic): Sharp peaks around 1500-1600 cm⁻¹.

-

C-O Stretching: Strong bands in the 1200-1300 cm⁻¹ region (aryl ether) and 1000-1100 cm⁻¹ region (primary alcohol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation, particularly for distinguishing between isomers.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 6.7-7.0 ppm. Their specific shifts and coupling patterns (doublets and doublet of doublets) depend on the electronic effects of the substituents.

-

Benzylic Protons (-CH₂OH, 2H): A singlet around δ 4.5-4.8 ppm.

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.8-3.9 ppm.

-

Hydroxyl Protons (2H): Two broad singlets that are exchangeable with D₂O. Their chemical shifts can vary significantly depending on concentration and solvent.

Caption: Predicted proton environments for ¹H NMR analysis.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals between δ 110-155 ppm. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield.

-

Benzylic Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.

-

Methoxy Carbon (-OCH₃, 1C): A signal around δ 55-60 ppm.

Chemical Reactivity and Synthesis

Reactivity Profile

The molecule's reactivity is governed by its three functional groups:

-

Phenolic Hydroxyl: This group is weakly acidic and can be deprotonated by a base. It is also a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to it.

-

Benzylic Alcohol: This primary alcohol can be oxidized to the corresponding aldehyde (2-hydroxy-5-methoxybenzaldehyde) and further to the carboxylic acid (2-hydroxy-5-methoxybenzoic acid) using appropriate oxidizing agents.

-

Aromatic Ring: The ring is highly activated towards electrophilic substitution due to the strong electron-donating effects of both the -OH and -OCH₃ groups. The primary sites for substitution will be C3 and C5, ortho and para to the hydroxyl group.

The ortho-positioning of the hydroxyl and hydroxymethyl groups allows for potential intramolecular reactions and influences the molecule's conformation through hydrogen bonding. Under harsh conditions like hydrothermal treatment, 2-hydroxybenzyl alcohols are known to be susceptible to degradation, potentially cleaving to form phenols.[7]

Proposed Synthetic Pathway

A direct and reliable synthesis route starts from the commercially available 2-Hydroxy-5-methoxybenzaldehyde . This precursor contains the correct substitution pattern on the aromatic ring. The synthesis involves the selective reduction of the aldehyde functional group to a primary alcohol.

Causality: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is a mild hydride donor that selectively reduces aldehydes and ketones without affecting the aromatic ring or ether linkages, making it highly chemoselective for this application. The reaction is typically performed in an alcoholic solvent like ethanol or methanol, which also serves to protonate the resulting alkoxide intermediate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Hydroxy-5-methoxybenzaldehyde This protocol is a self-validating system based on established chemical transformations.[8]

-

Dissolution: Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a critical step to control the initial exothermic reaction upon adding the reducing agent.

-

Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution. The slow addition prevents excessive foaming and temperature rise.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~5-6) to neutralize excess NaBH₄ and protonate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications and Biological Context

Research specifically detailing the applications or biological activity of this compound is limited. It is primarily available from chemical suppliers as a research chemical or building block for organic synthesis.[1]

In contrast, its isomer, Vanillyl Alcohol, is known for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[9] The distinct structural differences between these two isomers suggest they would have different biological targets and efficacies. The relative lack of research on this compound presents an opportunity for novel investigations in medicinal chemistry and materials science.

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for CAS 41951-76-2 is readily available. Therefore, safety precautions must be based on the chemical's functional groups and data from closely related compounds like 4-methoxyphenol and other hydroxybenzyl alcohols.[5][10][11]

-

Hazard Classification (Anticipated):

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry place away from strong oxidizing agents.[3] Keep the container tightly sealed.

-

References

-

INCHEM. (n.d.). ICSC 1097 - 4-METHOXYPHENOL. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 41951-76-2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-guaiacol, 150-76-5. Retrieved from [Link]

-

Ma, W., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum.... Frontiers in Microbiology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

ResearchGate. (2016). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol....

-

Reich, H. (2020). NMR Spectroscopy Data. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2022). Interesting route to 4-methoxyphenol. Retrieved from [Link]

-

AA Blocks. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol. Retrieved from [Link]

-

Hirashita, T., et al. (2006). Reaction of hydroxybenzyl alcohols under hydrothermal conditions. Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

-

PubMed. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenol. Retrieved from [Link]

Sources

- 1. This compound | CAS 41951-76-2 [matrix-fine-chemicals.com]

- 2. This compound | C8H10O3 | CID 480253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 1097 - 4-METHOXYPHENOL [inchem.org]

- 4. para-guaiacol, 150-76-5 [thegoodscentscompany.com]

- 5. CAS 90-01-7: 2-Hydroxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 6. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reaction of hydroxybenzyl alcohols under hydrothermal conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 2-(Hydroxymethyl)-4-methoxyphenol (CAS: 41951-76-2)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-4-methoxyphenol, a versatile phenolic compound with significant potential in organic synthesis and drug discovery. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it explores its biological activities, with a particular focus on its pro-apoptotic effects in cancer cell lines, and outlines essential safety and handling procedures. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, medicinal chemistry, and drug development, providing both foundational knowledge and practical insights into the applications of this compound.

Introduction

This compound, also known by its synonym 2-hydroxy-5-methoxybenzyl alcohol, is a substituted phenolic compound that has garnered interest as a key intermediate in the synthesis of a variety of more complex molecules. Its unique structure, featuring a hydroxyl group, a methoxy group, and a hydroxymethyl group on a benzene ring, offers multiple sites for chemical modification. This versatility makes it a valuable building block in the preparation of pharmaceuticals, fine chemicals, antioxidants, and UV stabilizers.[1]

Recent studies have highlighted its potential in cancer research. Notably, this compound has been shown to induce apoptosis in human breast cancer (MCF-7) cells, suggesting its potential as a lead compound for the development of novel anticancer agents.[2] This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its potential therapeutic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 41951-76-2 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Hydroxy-5-methoxybenzyl alcohol, 5-Methoxysaligenin | [3] |

| Melting Point | 80-81 °C | [4] |

| Boiling Point | 327.1±22.0 °C (Predicted) | [4] |

| Appearance | White to off-white solid | [5] |

| SMILES | COC1=CC(=C(C=C1)O)CO | [3] |

| InChIKey | KCONKOTZXAFSAY-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 4-methoxyphenol. The overall synthetic pathway involves a formylation reaction followed by a reduction.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

The first step involves the formylation of 4-methoxyphenol to produce 2-hydroxy-5-methoxybenzaldehyde. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[6]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 4-methoxyphenol in a suitable solvent such as ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask and stir the mixture.

-

Heat the mixture to 60-70 °C.

-

Slowly add chloroform through the dropping funnel while maintaining vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 1-2 hours.

-

Cool the reaction mixture and acidify it with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

-

Perform a steam distillation to remove the unreacted starting material and by-products. The desired product, 2-hydroxy-5-methoxybenzaldehyde, will remain in the distillation flask.

-

Extract the product from the aqueous residue using an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-hydroxy-5-methoxybenzaldehyde can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the aldehyde group of 2-hydroxy-5-methoxybenzaldehyde to a hydroxymethyl group, yielding the final product. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[5]

Experimental Protocol:

-

In a round-bottom flask, suspend sodium borohydride in ethanol at 5 °C with stirring.

-

Dissolve 2-hydroxy-5-methoxybenzaldehyde in ethanol and add this solution dropwise to the sodium borohydride suspension while maintaining the temperature at 5 °C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes.

-

Quench the reaction by the dropwise addition of 10% aqueous acetic acid.

-

Remove the ethanol by concentration in vacuo.

-

Pour the resulting mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Triturate the crude product with a mixture of hexane and ether to yield this compound as a white solid.[5]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.7 | s | 3H | -OCH₃ |

| ~5.0 | br s | 1H | Ar-OH |

| ~2.0 | br s | 1H | -CH₂OH |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~150 | Ar-C-O |

| ~148 | Ar-C-OCH₃ |

| ~125 | Ar-C-CH₂OH |

| ~116 | Ar-CH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~65 | -CH₂OH |

| ~56 | -OCH₃ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The expected molecular ion peak [M]⁺ would be at m/z 154, corresponding to the molecular weight of the compound.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibrations from the phenolic hydroxyl and the alcoholic hydroxyl groups.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy and hydroxymethyl groups.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.

-

~1030 cm⁻¹: C-O stretching of the primary alcohol.

Biological Activity and Potential Applications in Drug Discovery

This compound has demonstrated biological activities that make it a compound of interest for drug development, particularly in the field of oncology.

Pro-apoptotic Activity in Cancer Cells

The most significant reported biological activity of this compound is its ability to induce apoptosis in cancer cells. A study has shown that it induces apoptosis in the MCF-7 human breast cancer cell line.[2] While the precise molecular mechanism for this specific compound is still under investigation, the pro-apoptotic effects of phenolic compounds are generally attributed to their ability to modulate key signaling pathways involved in programmed cell death.

Phenolic compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This often involves:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax, Bak) and a decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8]

-

Activation of Caspases: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[9]

-

Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within cancer cells, leading to DNA damage and the activation of apoptotic pathways.

Caption: Plausible apoptotic signaling pathways modulated by this compound.

Potential as a Scaffold for Drug Design

The presence of multiple reactive functional groups on the this compound scaffold makes it an attractive starting point for the synthesis of a library of derivatives. By modifying the hydroxyl, methoxy, and hydroxymethyl groups, medicinal chemists can explore the structure-activity relationship (SAR) to develop more potent and selective anticancer agents.

It is worth noting that some commercial suppliers have mentioned its use as an "inductor in the synthesis of Taxol."[2] However, a thorough review of the scientific literature did not yield independent verification of this claim in mainstream Taxol synthesis strategies. Therefore, this potential application should be approached with caution and requires further validation.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on the Material Safety Data Sheet (MSDS) for its synonym, 2-hydroxy-5-methoxybenzyl alcohol.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust or fumes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

After skin contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops and persists.

-

After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

-

After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated biological activity. Its straightforward synthesis and the presence of multiple functional groups make it an attractive scaffold for the development of new chemical entities. The pro-apoptotic effects observed in cancer cells highlight its potential as a starting point for the design and synthesis of novel anticancer agents. This technical guide has provided a comprehensive overview of its properties, synthesis, analysis, biological activity, and safety, serving as a foundational resource for researchers and professionals in the field. Further investigation into its specific molecular mechanisms of action is warranted to fully realize its therapeutic potential.

References

- MDPI. (2021). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8879.

- MDPI. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Molecules, 26(17), 5267.

- MDPI. (2020).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- PubMed Central (PMC). (2015). Phenolic Compounds Isolated from Caesalpinia coriaria Induce S and G2/M Phase Cell Cycle Arrest Differentially and Trigger Cell Death by Interfering with Microtubule Dynamics in Cancer Cell Lines. Molecules, 20(7), 12793–12811.

-

ResearchGate. (n.d.). Phenolic anticancer activity via multiple pathways modulation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

- PubMed. (2001). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?.

- PubMed Central (PMC). (2004). Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine, 8(1), 78-91.

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). BCL-2 family proteins in apoptosis and its regulation. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C8H10O3 | CID 480253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics | Food & Nutrition Research [foodandnutritionresearch.net]

- 5. PROSPRE [prospre.ca]

- 6. fishersci.com [fishersci.com]

- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-4-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Hydroxymethyl)-4-methoxyphenol, a compound more commonly known as vanillyl alcohol. This valuable intermediate finds applications in the pharmaceutical, flavor, and fragrance industries, and serves as a renewable building block in organic synthesis. This document delves into the most prevalent and efficient synthetic route: the reduction of vanillin. The guide offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol suitable for laboratory-scale synthesis, and critical insights into process optimization and characterization. This content is tailored for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, providing the technical depth necessary for successful and reproducible execution.

Introduction: The Significance of Vanillyl Alcohol

This compound (CAS Number: 498-00-0), or vanillyl alcohol, is an aromatic compound derived from vanillin.[1] Vanillin itself is a widely used flavoring agent that can be sourced naturally from vanilla beans or synthesized from more abundant materials like lignin, a byproduct of the paper industry.[2] The transformation of vanillin to vanillyl alcohol unlocks a versatile molecule with two key functional groups: a phenolic hydroxyl group and a primary alcohol. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and novel flavoring ingredients.[3] For instance, vanillyl alcohol is a precursor in the synthesis of certain biologically active compounds and is even utilized by some insect species in their chemical communication systems.[2]

Synthetic Methodology: The Reduction of Vanillin

The most direct and widely adopted method for synthesizing vanillyl alcohol is the reduction of the aldehyde functional group of vanillin. This transformation is a cornerstone reaction in organic chemistry, converting a carbonyl compound into an alcohol.[2]

Principle of the Reaction: Nucleophilic Hydride Reduction

The synthesis hinges on the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of vanillin. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final primary alcohol product, vanillyl alcohol.[4]

Expertise in Action: Selecting the Right Reducing Agent

While several reducing agents can accomplish this transformation, sodium borohydride (NaBH₄) is the reagent of choice for this specific synthesis for several key reasons:

-

Selectivity: NaBH₄ is a mild reducing agent.[3] Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), it selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the ether linkage present in the vanillin molecule.

-

Safety and Convenience: Sodium borohydride is significantly safer to handle than LiAlH₄. It is stable in the presence of protic solvents like ethanol and water (especially under basic conditions), which are convenient and environmentally benign solvents.[2] LiAlH₄, in contrast, reacts violently with these solvents.

-

Operational Simplicity: The reaction can be performed under ambient conditions (room temperature with initial cooling) and does not require an inert atmosphere, simplifying the experimental setup.[3]

The overall synthetic transformation is depicted below.

Figure 1: Overall reaction scheme for the synthesis of vanillyl alcohol from vanillin.

The Underlying Mechanism: A Step-by-Step Visualization

The reduction proceeds via a well-established two-step nucleophilic addition mechanism.

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as the source of the nucleophilic hydride (H⁻). The hydride attacks the partially positive carbonyl carbon of vanillin.

-

Intermediate Formation & Protonation: This attack leads to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated during the acidic work-up step to yield the final alcohol product.[4]

The mechanism is illustrated in the following diagram:

Figure 2: Step-wise mechanism of vanillin reduction.

Experimental Protocol: A Field-Validated Method

This protocol is a synthesized procedure based on established methodologies for the laboratory-scale synthesis of vanillyl alcohol.[2][3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Key Properties |

| Vanillin | 152.15 | 2.0 g (13.1 mmol) | Starting material |

| Ethanol (95%) | 46.07 | ~10 mL | Reaction solvent |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 g (13.2 mmol) | Reducing agent |

| Sodium Hydroxide (NaOH) | 40.00 | 1.0 M solution | Stabilizes NaBH₄ solution |

| Hydrochloric Acid (HCl) | 36.46 | 6.0 M solution | Quenches excess NaBH₄, protonates alkoxide |

| Ice | - | As needed | For cooling bath |

| Distilled Water | 18.02 | As needed | For rinsing and work-up |

| 25 mL Round-Bottom Flask | - | 1 | Reaction vessel |

| Magnetic Stir Bar & Stir Plate | - | 1 each | For agitation |

| Glass Pipettes | - | Several | For reagent addition |

| Buchner Funnel & Filter Paper | - | 1 set | For product isolation |

| pH Paper | - | 1 strip | To monitor acidity |

Step-by-Step Synthesis Workflow

The entire experimental process from setup to product isolation is outlined below.

Figure 3: Workflow for the synthesis of vanillyl alcohol.

Detailed Procedure

-

Preparation: Place 2.0 g (13.1 mmol) of vanillin into a 25 mL round-bottom flask, add 4 mL of ethanol and a magnetic stir bar. Clamp the flask over a stir plate and stir at room temperature until the vanillin is fully dissolved.[3]

-

Cooling: Once the vanillin is in solution, place the flask in an ice-water bath to cool the solution.

-

Reducer Solution: In a separate small beaker or vial, dissolve 0.5 g of sodium borohydride in 3.8 mL of 1 M NaOH solution. The basic solution prevents the premature decomposition of NaBH₄.[2]

-

Reaction: Using a glass pipette, add the NaBH₄ solution dropwise to the stirring, cooled vanillin solution over a period of approximately 10 minutes. This addition is exothermic, and slow addition is crucial to control the reaction temperature and prevent foaming.[2][3]

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 10 minutes.[3]

-

Quenching: Return the flask to the ice bath. Carefully and slowly add 6 M HCl dropwise to the mixture. This will neutralize the excess NaBH₄, which is observed by the evolution of hydrogen gas. Continue adding HCl until the gas evolution ceases.[2]

-

Acidification & Precipitation: Check the pH of the solution with pH paper to ensure it is acidic (pH 2 or lower). This step is critical for protonating the alkoxide intermediate to form the alcohol and to precipitate the product, which has low solubility in cold, acidic water.[2]

-

Isolation: Continue to stir the mixture in the ice bath for another 10 minutes to maximize product precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts. Allow the product to air-dry or dry in a low-temperature oven.

Safety and Handling

-

Sodium Borohydride (NaBH₄): Corrosive and reacts with acid to produce flammable hydrogen gas. Handle with gloves and in a well-ventilated area.[2]

-

Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

-

Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

Product Characterization

Verifying the identity and purity of the synthesized this compound is a critical final step.

-

Appearance: A white crystalline solid.

-

Melting Point: The literature melting point for vanillyl alcohol is approximately 115 °C.[3] A sharp melting point close to this value is indicative of high purity.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Expect to see the disappearance of the strong aldehyde C=O stretch (around 1670 cm⁻¹) from the vanillin starting material and the appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) corresponding to the alcohol groups.

-

¹H NMR Spectroscopy: The aldehyde proton signal (around 9.8 ppm) in vanillin will be absent in the product spectrum. A new signal for the benzylic CH₂ protons will appear (around 4.5 ppm), along with the signal for the alcohol proton.

-

Conclusion

The synthesis of this compound via the sodium borohydride reduction of vanillin is a robust, reliable, and accessible method for laboratory applications. This guide provides the foundational knowledge, from mechanistic principles to a detailed, field-tested protocol, enabling researchers to produce this valuable chemical intermediate with high purity and yield. The inherent safety and selectivity of the chosen reagents make this an excellent example of efficient and practical organic synthesis.

References

-

Reduction of Vanillin to Vanillyl Alcohol. [Online]. Available: [Link]

-

CSU Bakersfield, Department of Chemistry. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol. [Online]. Available: [Link]

-

University of California, Los Angeles. (n.d.). 12BL Experiment 7: Vanillin Reduction. [Online]. Available: [Link]

-

Vanillin Reduction. (n.d.). Sciencemadness.org. [Online]. Available: [Link]

-

Brainly. (2023). Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride. [Online]. Available: [Link]

-

Lecher, C. S. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. Marian College. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to 2-(Hydroxymethyl)-4-methoxyphenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Hydroxymethyl)-4-methoxyphenol, a phenolic compound of interest in pharmaceutical research and development. This document delves into its fundamental chemical properties, synthesis, potential biological activities, and analytical methodologies, offering a valuable resource for scientists engaged in drug discovery and organic synthesis.

Core Molecular and Physical Properties

This compound, also known by its synonym 2-hydroxy-5-methoxybenzyl alcohol, is a substituted phenolic compound with the chemical formula C₈H₁₀O₃. Its molecular structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydroxymethyl group. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

| Property | Value | Source |

| Molecular Weight | 154.16 g/mol | |

| Chemical Formula | C₈H₁₀O₃ | |

| CAS Number | 41951-76-2 | |

| IUPAC Name | This compound | |

| Synonyms | 2-Hydroxy-5-methoxybenzyl alcohol |

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved through the reduction of 2-hydroxy-5-methoxybenzaldehyde. The aldehyde precursor is readily available and can be produced via the Reimer-Tiemann reaction on 4-methoxyphenol. The subsequent reduction of the aldehyde to the corresponding alcohol is a standard transformation in organic synthesis, often employing a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 2-Hydroxy-5-methoxybenzaldehyde

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

10% Aqueous acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a suspension of sodium borohydride (1.0 equivalent) in ethanol. Cool the suspension to 5°C using an ice bath.

-

Addition of Aldehyde: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 equivalent) in ethanol and add this solution dropwise to the cooled sodium borohydride suspension.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for an additional 10 minutes at 5°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the dropwise addition of 10% aqueous acetic acid.

-

Workup:

-

Remove the ethanol from the reaction mixture under reduced pressure (in vacuo).

-

Pour the resulting aqueous mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried organic extract to obtain the crude product.

-

Purify the crude product by trituration with a hexane:ether mixture (e.g., 3:2) to yield 2-hydroxy-5-methoxybenzyl alcohol as a white solid.

-

Potential Biological Activities and Mechanistic Insights

While direct in-depth studies on the biological activities of this compound are limited, the broader class of methoxyphenols exhibits significant antioxidant and anti-inflammatory properties. The presence of the phenolic hydroxyl group is a key structural feature responsible for these activities, as it can donate a hydrogen atom to scavenge free radicals.

Antioxidant Activity

Phenolic compounds are well-established antioxidants. The antioxidant capacity of methoxyphenols has been evaluated using various assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity assay. It is plausible that this compound possesses similar radical-scavenging capabilities.

Anti-inflammatory Effects

Research on related compounds, such as 2-methoxy-4-vinylphenol, has demonstrated potent anti-inflammatory effects. These effects are often mediated through the modulation of key inflammatory signaling pathways. It is hypothesized that this compound may exert anti-inflammatory actions through similar mechanisms.

Potential Mechanisms of Action:

-

Inhibition of NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some methoxyphenols have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

-

Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs) are another critical set of signaling molecules involved in inflammation. Inhibition of MAPK phosphorylation is a known anti-inflammatory mechanism of some phenolic compounds.

-

Activation of the Nrf2/HO-1 Pathway: The Nrf2-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which has anti-inflammatory properties. 2-Methoxy-4-vinylphenol has been shown to induce Keap1 degradation, promoting Nrf2 nuclear translocation and subsequent HO-1 expression.

Analytical Methodologies

Accurate quantification and characterization of this compound are essential for research and quality control. High-performance liquid chromatography (HPLC) is a suitable technique for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the separation and quantification of this compound.

Illustrative HPLC Method Parameters:

-

Column: A C18 reverse-phase column is appropriate.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid for better peak shape).

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a reference standard.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. The spectra would show characteristic signals for the aromatic protons, the methoxy group, the hydroxymethyl group, and the phenolic hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure suggestive of valuable biological activities, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides a foundational understanding of its properties, synthesis, and analytical methods to facilitate further research. Future investigations should focus on the direct evaluation of its efficacy in various in vitro and in vivo models to fully elucidate its therapeutic potential and mechanism of action. Such studies will be crucial in determining its viability as a lead compound in drug discovery programs.

References

-

PrepChem. Synthesis of 2-hydroxy-5-methoxybenzyl alcohol. [Link]

-

Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

-

SIELC Technologies. Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. [Link]

-

PubMed Central. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]

-

MDPI. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]

-

National Institutes of Health. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]

-

PrepChem. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. [Link]

-

MySkinRecipes. This compound. [Link]

-

Matrix Fine Chemicals. This compound | CAS 41951-76-2. [Link]

- ResearchGate. Fabrication and Identification of Characteristics and Biological Evaluation of 2-[(4-hydroxy-phenylimino)-methyl]4-methoxy-phenol (4-MSAP-L) and its First Transition Metal Complexes

A Technical Guide to the Natural Sources of 4-Hydroxy-3-methoxybenzyl Alcohol (Vanillyl Alcohol)

This guide provides an in-depth exploration of the natural origins of 4-hydroxy-3-methoxybenzyl alcohol, a molecule of significant interest to researchers, scientists, and drug development professionals. Commonly known as vanillyl alcohol, this phenolic compound is not only a key contributor to the characteristic aroma and flavor of vanilla but also exhibits a range of promising biological activities. This document will delve into its primary botanical and microbial sources, elucidate its biosynthetic pathways, and provide detailed methodologies for its extraction, purification, and quantification.

Introduction to Vanillyl Alcohol

4-Hydroxy-3-methoxybenzyl alcohol (CAS No. 498-00-0) is an organic compound and a derivative of vanillin.[1] Its mild, sweet, and balsamic vanilla-like scent has led to its use as a flavoring agent in the food and beverage industries.[2] Beyond its organoleptic properties, recent scientific investigations have highlighted its potential neuroprotective effects, demonstrating an ability to suppress oxidative stress and exhibit anti-apoptotic activity in preclinical models.[1] This has positioned vanillyl alcohol as a promising candidate for further investigation in the context of neurodegenerative diseases.[1] Understanding its natural provenance is the first critical step for researchers aiming to harness its therapeutic potential.

Principal Natural Sources of Vanillyl Alcohol

Vanillyl alcohol is biosynthesized in a variety of organisms, from perennial orchids to coniferous trees and microorganisms. The concentration and ease of extraction can vary significantly between these sources.

Vanilla planifolia: The Archetypal Source

The cured seed pods of the orchid Vanilla planifolia, colloquially known as vanilla beans, are the most well-known natural source of vanillyl alcohol. It exists as one of the many aromatic compounds that contribute to the complex flavor profile of natural vanilla extract.[2] While vanillin is the most abundant of these, vanillyl alcohol is also present in quantifiable amounts.

Quantitative Data:

| Source Material | Concentration of Vanillyl Alcohol | Reference |

| Cured Pods of Vanilla planifolia | 0.002 to 0.02 g/100g (dry weight) | [3] |

Gastrodia elata: A Prominent Botanical Source

The rhizome of Gastrodia elata, a traditional oriental herbal medicine, is another significant natural source of vanillyl alcohol.[4][5] This plant has been used for centuries to address neurological ailments, and modern research has identified vanillyl alcohol as one of its major bioactive components responsible for its neuroprotective effects.[4][5]

Quantitative Data:

The concentration of vanillyl alcohol in Gastrodia elata can vary depending on the specific plant material and the extraction method employed. However, it is considered a key analytical marker for the quality control of this medicinal plant.[6][7]

Picea abies (Norway Spruce): A Lignocellulosic Source

Vanillyl alcohol is a constituent of lignin, a complex polymer found in the cell walls of woody plants. As such, the bark of trees like the Norway Spruce (Picea abies) contains this compound. While not a primary source for direct extraction of pure vanillyl alcohol, lignocellulosic biomass represents a vast and renewable feedstock for the biotechnological production of vanillyl alcohol and other valuable aromatic compounds.[8][9]

Quantitative Data:

Microbial Biosynthesis: A "Natural" Factory

In the context of natural sources, it is crucial to include microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, can be programmed to produce vanillyl alcohol from simple carbon sources like glucose.[10] This biotechnological approach is gaining traction as a sustainable and cost-effective alternative to chemical synthesis, offering a product that can often be classified as "natural" depending on the substrate and production process.[11]

Biosynthesis of Vanillyl Alcohol

The biosynthesis of vanillyl alcohol in plants is intricately linked to the phenylpropanoid pathway, which is responsible for the production of a wide array of phenolic compounds.

Biosynthetic Pathway in Vanilla planifolia

In Vanilla planifolia, the biosynthesis of vanillin, and by extension vanillyl alcohol, is believed to start from ferulic acid. A key enzyme, vanillin synthase, is thought to catalyze the conversion of ferulic acid to vanillin.[10][12] Vanillyl alcohol can then be formed from vanillin through the action of an alcohol dehydrogenase. The proposed pathway is a subject of ongoing research, with some evidence suggesting that the conversion may also proceed through a glucoside intermediate.[13]

Sources

- 1. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vanillin accumulation by Vanilla planifolia: what do we think we know and what do we really know? [iris.univr.it]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of gastrodin and vanillyl alcohol in Gastrodia elata Blume by pressurized liquid extraction at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bioactive Compounds from Norway Spruce Bark: Comparison Among Sustainable Extraction Techniques for Potential Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scitechnol.com [scitechnol.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. WO2003071861A2 - Vanillin biosynthetic pathway enzyme from vanilla planifolia - Google Patents [patents.google.com]

Vanillyl Alcohol Solubility: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Vanillyl Alcohol - A Versatile Building Block

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a naturally occurring aromatic compound derived from vanillin.[1][2] Its molecular structure, featuring a hydroxyl, a methoxy, and a benzyl alcohol functional group, imparts a unique combination of polarity and aromatic character. This versatile molecule serves as a valuable building block in the synthesis of pharmaceuticals, flavorings, and polymers.[3][4][5][6][7] In the realm of drug development, understanding the solubility of vanillyl alcohol in a diverse range of solvents is paramount for formulation design, purification processes, and predicting its behavior in biological systems.[8][9] This in-depth technical guide provides a comprehensive overview of vanillyl alcohol's solubility in various organic solvents, explores the underlying intermolecular forces governing its solubility, and presents detailed experimental protocols for solubility determination.

The Physicochemical Landscape of Vanillyl Alcohol Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Vanillyl alcohol, with its capacity for hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (due to the methoxy and hydroxyl groups), and van der Waals forces (due to the aromatic ring and alkyl chain), exhibits a nuanced solubility profile.

The Critical Role of Hydrogen Bonding

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and methoxy groups) in the vanillyl alcohol molecule is a primary determinant of its solubility in protic and polar aprotic solvents. Solvents that can participate in hydrogen bonding, such as water and alcohols, are generally good solvents for vanillyl alcohol.

Influence of Polarity and Molecular Structure

The overall polarity of vanillyl alcohol, coupled with its molecular size and shape, dictates its solubility in a wide array of solvents. The aromatic ring contributes to its solubility in aromatic solvents, while the polar functional groups enhance its solubility in polar solvents.

Quantitative Solubility of Vanillyl Alcohol in Various Solvents

The following table summarizes the mole fraction solubility (x) of vanillyl alcohol in eight pure solvents at temperatures ranging from 293.15 K to 343.15 K, as determined by the static gravimetric method.[10]

| Temperature (K) | Ethanol | 1-Propanol | Isopropanol | 1-Butanol | 2-Butanol | Ethyl Acetate | Butyl Acetate |

| 293.15 | 0.2015 | 0.1612 | 0.1428 | 0.1301 | 0.1214 | 0.0815 | 0.0412 |

| 298.15 | 0.2318 | 0.1853 | 0.1652 | 0.1506 | 0.1408 | 0.0963 | 0.0491 |

| 303.15 | 0.2653 | 0.2124 | 0.1905 | 0.1738 | 0.1627 | 0.1132 | 0.0583 |

| 308.15 | 0.3025 | 0.2428 | 0.2189 | 0.1999 | 0.1873 | 0.1325 | 0.0689 |

| 313.15 | 0.3438 | 0.2769 | 0.2508 | 0.2293 | 0.2151 | 0.1546 | 0.0812 |

| 318.15 | 0.3896 | 0.3151 | 0.2866 | 0.2624 | 0.2464 | 0.1798 | 0.0954 |

| 323.15 | 0.4404 | 0.3579 | 0.3268 | 0.2996 | 0.2816 | 0.2085 | 0.1118 |

| 328.15 | 0.4967 | 0.4058 | 0.3718 | 0.3415 | 0.3211 | 0.2413 | 0.1307 |

| 333.15 | 0.5589 | 0.4594 | 0.4222 | 0.3886 | 0.3654 | 0.2786 | 0.1525 |

| 338.15 | 0.6276 | 0.5194 | 0.4786 | 0.4415 | 0.4151 | 0.3211 | 0.1776 |

| 343.15 | 0.7034 | 0.5865 | 0.5416 | 0.5009 | 0.4707 | 0.3694 | 0.2065 |

Data sourced from "Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents", The Journal of Chemical Thermodynamics, 2017.[10]

As the data indicates, the solubility of vanillyl alcohol increases with rising temperature across all tested solvents, signifying an endothermic dissolution process.[10] Among the alcohols, solubility decreases with increasing alkyl chain length and branching (Ethanol > 1-Propanol > Isopropanol > 1-Butanol > 2-Butanol), which can be attributed to the decreasing polarity of the solvent.[10]

Qualitative solubility data from various sources indicates that vanillyl alcohol is also soluble in methanol, acetone, chloroform, diethyl ether, and benzene, and is soluble in hot water.[2][11][12] It is reported to be soluble in oils as well.[12] A specific solubility of 30 mg/mL in dimethyl sulfoxide (DMSO) has also been reported.[13]

Theoretical Framework for Solubility: Hansen Solubility Parameters

A more sophisticated approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[14][15][16] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[14][15] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen Solubility Parameters for vanillyl alcohol and a selection of common solvents are presented below. The closer the HSP values of a solvent are to those of vanillyl alcohol, the higher the expected solubility.

| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Vanillyl Alcohol (estimated) | ~18.0 | ~10.0 | ~15.0 |

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

(HSP values for common solvents are widely available from sources such as "Hansen Solubility Parameters: A User's Handbook". The values for vanillyl alcohol are estimated based on its structure and known solubility behavior.)

This theoretical framework provides a powerful tool for solvent selection in various applications, from crystallization to formulation.

Experimental Methodologies for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following section details two widely accepted methods for measuring the solubility of a solid compound like vanillyl alcohol.

Equilibrium Method: The Shake-Flask Technique

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[17]

-

Preparation: Add an excess amount of finely powdered vanillyl alcohol to a series of screw-capped vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved vanillyl alcohol is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a fine-pore membrane filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of vanillyl alcohol in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of vanillyl alcohol in the solvent at the given temperature based on the measured concentration and the dilution factor.

Dynamic Method: Turbidimetric Solubility Assay

The turbidimetric method is a higher-throughput technique for determining the kinetic solubility of a compound.[11][18][19][20][21]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of vanillyl alcohol in a water-miscible organic solvent in which it is freely soluble, such as DMSO.

-

Serial Dilution: Create a series of dilutions of the stock solution in the same organic solvent.

-

Assay Plate Preparation: Dispense a small, fixed volume of each dilution into the wells of a microplate.

-

Aqueous Buffer Addition: Rapidly add a larger, fixed volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well. This induces precipitation of the compound if its solubility is exceeded.

-

Incubation and Measurement: Incubate the microplate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: Plot the measured turbidity against the concentration of vanillyl alcohol. The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.

Applications in Drug Development and Beyond

A thorough understanding of vanillyl alcohol's solubility is critical for its application in various fields:

-

Pharmaceutical Formulation: The choice of solvents is crucial for developing stable and bioavailable drug formulations.[8] Solubility data guides the selection of appropriate excipients and delivery systems.

-

Polymer Chemistry: Vanillyl alcohol is a valuable bio-based monomer for the synthesis of renewable polymers.[3][4][5][6][7] Its solubility in reaction media is a key parameter for controlling polymerization kinetics and polymer properties.

-

Flavor and Fragrance Industry: As a flavoring agent, the solubility of vanillyl alcohol in food-grade solvents and oils determines its incorporation and stability in various products.[12]

Conclusion

This technical guide has provided a detailed examination of the solubility of vanillyl alcohol in a range of solvents. The interplay of hydrogen bonding, polarity, and molecular structure governs its dissolution behavior. The quantitative data presented, along with the theoretical framework of Hansen Solubility Parameters, offers a robust foundation for predicting and understanding its solubility. The detailed experimental protocols for both equilibrium and dynamic solubility determination provide practical guidance for researchers. For professionals in drug development, polymer science, and the flavor and fragrance industry, a comprehensive grasp of vanillyl alcohol's solubility is indispensable for harnessing its full potential as a versatile chemical building block.

References

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

- The Journal of Chemical Thermodynamics. (2017). Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents.

- Fache, M., et al. (2014). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry, 16(4), 1987-1998.

- Wool, R. P., & Sun, X. S. (2015). Renewable polymers prepared from vanillin and its derivatives. Macromolecular Chemistry and Physics, 216(17), 1816-1822.

- Fache, M., Auvergne, R., Boutevin, B., & Caillol, S. (2014). Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry.

-

Royal Society of Chemistry. (2014). Vanillin, a promising biobased building-block for monomer synthesis. Retrieved from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Fact Sheet. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Wikipedia. (n.d.). Vanillyl alcohol. Retrieved from [Link]

-

Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

- Kunkel, R., et al. (2021). Electrochemical synthesis of biobased polymers and polymer building blocks from vanillin. RSC Advances, 11(15), 8970-8985.

-

PubChem. (n.d.). Vanillyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl vanillyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of vanillyl alcohol in ethyl acetate, ethyl propionate, and.... Retrieved from [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends. Retrieved from [Link]

Sources

- 1. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

- 2. CAS 498-00-0: Vanillyl alcohol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Vanillin, a promising biobased building-block for monomer synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Vanillin, a promising biobased building-block for monomer synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]

- 9. Vanillyl Alcohol | Apoptosis | TargetMol [targetmol.com]

- 10. chembk.com [chembk.com]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. Vanillyl alcohol CAS#: 498-00-0 [m.chemicalbook.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 16. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 17. researchgate.net [researchgate.net]

- 18. Turbidimetric Solubility Fact Sheet - Evotec [evotec.com]

- 19. evotec.com [evotec.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Biological Activity of 2-(Hydroxymethyl)-4-methoxyphenol (Vanillyl Alcohol)

Introduction: Unveiling the Therapeutic Potential of a Vanillin Derivative

2-(Hydroxymethyl)-4-methoxyphenol, more commonly known as vanillyl alcohol, is a phenolic compound structurally related to vanillin, the primary component of vanilla bean extract.[1][2] While its pleasant, mild, sweet, and balsamic vanilla-like scent has led to its use in the food and fragrance industries, a growing body of scientific evidence reveals a spectrum of significant biological activities, positioning it as a molecule of interest for researchers in drug discovery and development.[1] This technical guide provides an in-depth exploration of the core biological activities of vanillyl alcohol, focusing on its neuroprotective, anti-inflammatory, and antioxidant properties. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their investigation, designed for researchers, scientists, and drug development professionals.

I. Neuroprotective Effects: A Shield Against Neurodegeneration

Vanillyl alcohol has emerged as a promising neuroprotective agent, with studies demonstrating its ability to protect dopaminergic neurons from toxin-induced apoptosis, a hallmark of neurodegenerative conditions like Parkinson's disease.[3][4] The neuroprotective capacity of vanillyl alcohol is attributed to its multifaceted mechanism of action, primarily centered on mitigating oxidative stress and modulating apoptotic signaling pathways.[3][4]

A. Core Mechanism: Attenuation of Oxidative Stress and Apoptosis

-

Reduction of Reactive Oxygen Species (ROS): Vanillyl alcohol effectively attenuates the elevation of intracellular reactive oxygen species, which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to cell death.[3]

-

Modulation of the Bax/Bcl-2 Ratio: A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. Vanillyl alcohol has been shown to decrease the Bax/Bcl-2 ratio, thereby shifting the cellular balance towards survival.[3][4]

-

Inhibition of PARP Proteolysis: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair and programmed cell death. Its cleavage is a hallmark of apoptosis. Vanillyl alcohol treatment has been demonstrated to inhibit the proteolysis of PARP, further confirming its anti-apoptotic effects.[3][4]

B. Experimental Workflow for Assessing Neuroprotective Activity

The following experimental workflow provides a robust methodology for evaluating the neuroprotective effects of vanillyl alcohol in a well-established in vitro model of Parkinson's disease using the dopaminergic cell line MN9D.

C. Detailed Experimental Protocols

-

Cell Line: MN9D, a murine dopaminergic neuronal cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Protocol:

-

Seed MN9D cells in 96-well plates (for MTT assay) or 6-well plates (for RNA/protein extraction) at an appropriate density.

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with varying concentrations of vanillyl alcohol (e.g., 1, 10, 20 µM) for 4 hours.

-

Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, to a final concentration of 25 µM.

-

Incubate the cells for an additional 24 hours before proceeding to endpoint analyses.

-

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

-

Protocol:

-

After the 24-hour incubation with MPP+, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the mRNA expression levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.

-

Protocol:

-

Lyse the cells from the 6-well plates and extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Perform PCR using specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the PCR products by agarose gel electrophoresis and quantify the band intensities.

-

-

Principle: Western blotting is used to detect the presence and relative abundance of specific proteins. In this case, we are looking for the cleaved form of PARP, an indicator of apoptosis.

-

Protocol:

-

Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for cleaved PARP. A primary antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.

-

D. Expected Quantitative Data